molecular formula C13H18O3 B1584804 Isoamyl mandelate CAS No. 5421-04-5

Isoamyl mandelate

Cat. No. B1584804
CAS RN: 5421-04-5
M. Wt: 222.28 g/mol
InChI Key: KQQXUARABJGCMS-UHFFFAOYSA-N
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Description

Isoamyl mandelate, also known as Benzeneacetic acid, α-hydroxy-, 3-methylbutyl ester, is a chemical compound with the formula C13H18O3 and a molecular weight of 222.2802 . It is also referred to by other names such as Atractyl, Mandaverm, Mandelic acid isoamyl ester, Mandelic acid, isopentyl ester, Spasmol, Spasmostenyl, Vermiparin, Isopentyl alcohol, mandelate, and isopentyl phenylglycolate .


Synthesis Analysis

Isoamyl alcohol can be synthesized via the de novo leucine biosynthetic pathway coupled with the Ehrlich degradation pathway in Saccharomyces cerevisiae . Two strategies are used: (1) reconstruction of a chromosome-based leucine biosynthetic pathway under the control of galactose-inducible promoters; (2) overexpression of the mitochondrial 2-isopropylmalate (α-IPM) transporter to boost the transportation of α-IPM from mitochondria to the cytosol .


Molecular Structure Analysis

The IUPAC Standard InChI for Isoamyl mandelate is InChI=1S/C13H18O3/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Chromatographic Analysis and Separation : Studies have focused on the behavior of mandelate derivatives, like methyl mandelate, in chromatographic systems. For example, the adsorption isotherms of methyl mandelate enantiomers have been analyzed, providing insights into their chromatographic separation behaviors (Charton, Jacobson, & Guiochon, 1993).

  • Biocatalysis and Enantiomeric Separation : Research has demonstrated the use of biocatalysis for the enantioconvergent separation of racemic mandelic acid, which is closely related to mandelates. This process involves lipase-catalyzed enantioselective esterification and in situ racemization (Choi, Lee, Kang, & Lee, 2007).

  • Microbial Metabolism of Mandelate Pathway : The mandelate pathway in Pseudomonas putida, involving mandelate and its derivatives, has been studied for its genetic and enzymatic aspects. This research contributes to the understanding of microbial metabolism and the synthesis of specific enzymes (Hegeman, 1966).

  • Determination of Enantiomeric Purity : Mandelate derivatives are used to determine the enantiomeric purity and absolute configuration of certain compounds, such as cyclohexenols. This application is significant in the field of stereochemistry (Sarotti, Pisano, & Pellegrinet, 2011).

  • Synthesis and Analysis in Organic Chemistry : Mandelates are synthesized and analyzed for various applications in organic chemistry, including in the synthesis of optical isomers and studying their properties (Miyamoto et al., 1989).

  • Enzymatic Esterification for Flavor Production : Isoamyl acetate, a related compound, is produced via enzymatic esterification for use in the food industry due to its natural flavor characteristics. Research in this area explores the optimization of production conditions for such esters (Singh et al., 2008).

  • Enzyme Superfamily and Metabolic Pathways : Studies have also explored the role of mandelate racemase and related enzymes in various metabolic pathways, highlighting their diversity and evolutionary aspects (Babbitt et al., 1995).

properties

IUPAC Name

3-methylbutyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQXUARABJGCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871915
Record name 3-Methylbutyl hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoamyl mandelate

CAS RN

5421-04-5, 95360-05-7
Record name Benzeneacetic acid, α-hydroxy-, 3-methylbutyl ester
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Record name Mandelic acid isoamyl ester
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Record name Isoamyl mandelate
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Record name Isopentyl phenylglycolate
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Record name DL-Mandelic acid isoamyl ester
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Record name ISOAMYL MANDELATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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